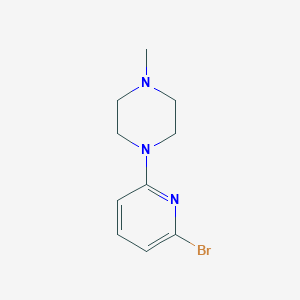

1-(6-Bromopyridin-2-yl)-4-methylpiperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(6-bromopyridin-2-yl)-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN3/c1-13-5-7-14(8-6-13)10-4-2-3-9(11)12-10/h2-4H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEYDJYZYBWRMLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598587 | |

| Record name | 1-(6-Bromopyridin-2-yl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153976-27-3 | |

| Record name | 1-(6-Bromopyridin-2-yl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(6-Bromopyridin-2-yl)-4-methylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-(6-bromopyridin-2-yl)-4-methylpiperazine, a key intermediate in pharmaceutical research and development. This document details established methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols and reaction pathway visualizations.

Introduction

This compound is a disubstituted pyridine derivative of significant interest in medicinal chemistry. Its synthesis primarily relies on the formation of a carbon-nitrogen bond between a brominated pyridine core and N-methylpiperazine. The two principal and most effective methods for achieving this transformation are the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr). This guide will explore both pathways, providing the necessary technical details for their successful implementation in a laboratory setting.

Starting Materials

The primary reactants for the synthesis of this compound are 2,6-dibromopyridine and N-methylpiperazine. A thorough understanding of their physical and chemical properties is crucial for safe handling and optimal reaction setup.

Table 1: Physical and Chemical Properties of Starting Materials

| Property | 2,6-Dibromopyridine | N-Methylpiperazine |

| Molecular Formula | C₅H₃Br₂N | C₅H₁₂N₂ |

| Molecular Weight | 236.89 g/mol [1][2][3] | 100.16 g/mol [4] |

| Appearance | White to off-white crystalline powder[1][3] | Clear, colorless liquid[5] |

| Melting Point | 117-120 °C[1][2][3] | -6 °C[4][5][6] |

| Boiling Point | 249 °C[1][3] | 138 °C[4][5][6] |

| Density | ~2.1 g/cm³[1] | 0.903 g/cm³[7] |

| Solubility | Insoluble in water; Soluble in hot methanol, ethanol, dioxane, chloroform[1] | Miscible with water[7] |

| CAS Number | 626-05-1[1][2] | 109-01-3[6] |

Synthesis Pathways

The synthesis of this compound can be effectively achieved through two primary pathways: Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr). The choice of pathway may depend on factors such as available reagents, desired reaction conditions, and scalability.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8] This method is widely employed in the synthesis of arylamines and is highly effective for the coupling of N-methylpiperazine with 2,6-dibromopyridine. The reaction typically proceeds with high selectivity for mono-amination when the stoichiometry of the amine is controlled.

This protocol is a representative procedure adapted from established methods for the mono-amination of 2,6-dibromopyridine.[9]

Materials:

-

2,6-Dibromopyridine

-

N-Methylpiperazine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Argon or Nitrogen gas

-

Standard Schlenk line or glovebox equipment

Procedure:

-

Reaction Setup: In a glovebox or under an inert atmosphere, add 2,6-dibromopyridine (1.0 eq), Pd₂(dba)₃ (1.5 mol%), and Xantphos (3 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

-

Reagent Addition: Add sodium tert-butoxide (1.4 eq) to the flask. Seal the flask with a septum.

-

Solvent and Amine Addition: Outside the glovebox, add anhydrous, degassed toluene via syringe, followed by N-methylpiperazine (1.1 eq).

-

Reaction: Heat the reaction mixture to 100-110 °C in a preheated oil bath with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Table 2: Representative Reaction Conditions for Buchwald-Hartwig Mono-amination of 2,6-Dibromopyridine

| Parameter | Condition |

| Catalyst | Pd₂(dba)₃ |

| Ligand | Xantphos |

| Base | Sodium tert-butoxide (NaOtBu) |

| Solvent | Toluene |

| Temperature | 100-110 °C |

| Time | 12-24 hours |

| Yield | Moderate to high (expected) |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is another viable pathway for the synthesis of this compound. In this reaction, the electron-deficient pyridine ring is susceptible to nucleophilic attack by the amine. The reaction is often facilitated by heat and can sometimes be catalyzed by copper salts. For the selective mono-substitution of 2,6-dibromopyridine, controlling the reaction stoichiometry and conditions is critical.

References

- 1. benchchem.com [benchchem.com]

- 2. 2,6-ジブロモピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. N-Methylpiperazine - Wikipedia [en.wikipedia.org]

- 5. N-methylpiperazine or N-Methyl Piperazine Manufacturers, with SDS [mubychem.com]

- 6. 109-01-3 CAS | N-METHYL PIPERAZINE | Laboratory Chemicals | Article No. 4671D [lobachemie.com]

- 7. manavchem.com [manavchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-(6-Bromopyridin-2-yl)-4-methylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 1-(6-Bromopyridin-2-yl)-4-methylpiperazine. Due to the limited availability of experimentally determined data for this specific compound, this document compiles information from various chemical suppliers and provides context by examining the properties of its core chemical moieties, 2-bromopyridine and N-methylpiperazine. Furthermore, this guide outlines detailed, standardized experimental protocols for the determination of key physicochemical parameters, including melting point, pKa, logP, and solubility. A logical workflow for the general physicochemical characterization of a novel compound is also presented to guide researchers in their own experimental endeavors.

Introduction

This compound is a heterocyclic organic compound featuring a bromopyridine ring linked to a methylpiperazine group. While specific biological activities and extensive physicochemical data for this compound are not widely published, its structural motifs are common in pharmacologically active molecules. Understanding the physicochemical properties of such compounds is a critical first step in the drug discovery and development process, as these properties significantly influence a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its formulation potential. This guide aims to consolidate the available information on this compound and provide the necessary methodological framework for its further characterization.

Physicochemical Properties

The experimentally determined physicochemical data for this compound is sparse in publicly accessible literature. The following table summarizes the available information, primarily sourced from chemical supplier databases.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄BrN₃ | N/A |

| Molecular Weight | 256.14 g/mol | [1] |

| Physical State | Yellow to colorless oil | [2] |

| Boiling Point | Not determined | [1] |

| Melting Point | Not applicable (liquid at room temperature) | N/A |

| pKa | Not determined | N/A |

| LogP | Not determined | N/A |

| Solubility | Not determined | N/A |

Note: The lack of experimental data for several key parameters highlights the need for further laboratory investigation to fully characterize this compound.

Properties of Constituent Moieties

To provide some predictive context, the properties of the two core components of the target molecule, 2-bromopyridine and N-methylpiperazine, are presented below.

2-Bromopyridine:

| Property | Value | Source |

| Molecular Weight | 158.00 g/mol | [3] |

| Boiling Point | 192-194 °C | [3][4][5] |

| Density | 1.657 g/mL at 25 °C | [3][4] |

| pKa | 0.71 | [4][6] |

| LogP | 1.42 | [4][6] |

| Water Solubility | Slightly miscible | [4][6] |

N-Methylpiperazine:

| Property | Value | Source |

| Molecular Weight | 100.165 g/mol | [7] |

| Boiling Point | 138 °C | [7][8][9] |

| Melting Point | -6 °C | [7][9] |

| Density | 0.903 g/mL at 25 °C | [9] |

| LogP | -0.57 | [7] |

| Water Solubility | Miscible | [7][9] |

Experimental Protocols

The following sections detail standardized experimental methodologies for determining the key physicochemical properties of a compound like this compound.

Melting Point Determination

Given that the compound is a liquid at room temperature, this protocol would be applicable if a solid salt form were synthesized.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered solid compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with high-boiling point oil or a calibrated melting point apparatus).

-

Heating: The heating bath is heated slowly and uniformly, with the temperature increase rate controlled to approximately 1-2 °C per minute as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has transformed into a liquid (completion of melting) are recorded. This range represents the melting point of the compound. A narrow melting point range (typically < 2 °C) is indicative of a pure substance.

pKa Determination

Methodology: Potentiometric Titration

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture) to a known concentration.

-

Titration Setup: The sample solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the sample solution using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. The equivalence point is identified as the inflection point of the titration curve.

LogP (Octanol-Water Partition Coefficient) Determination

Methodology: Shake-Flask Method

-

System Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

-

Sample Preparation: A known amount of the compound is dissolved in either the water-saturated octanol or the octanol-saturated water.

-

Partitioning: A specific volume of the prepared sample solution is mixed with a specific volume of the other phase in a flask. The flask is then shaken vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

Solubility Determination

Methodology: Equilibrium Shake-Flask Method

-

Sample Preparation: An excess amount of the compound is added to a known volume of the desired solvent (e.g., water, buffer at a specific pH) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

-

Phase Separation: The resulting saturated solution is filtered or centrifuged to remove any undissolved solid.

-

Concentration Analysis: The concentration of the compound in the clear, saturated solution is determined using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

Result: The determined concentration represents the equilibrium solubility of the compound in that specific solvent at that temperature.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a novel chemical entity.

Caption: A logical workflow for the synthesis and physicochemical characterization of a novel compound.

Conclusion

This technical guide has consolidated the currently available physicochemical information for this compound. While foundational data such as molecular weight and physical state are known, a significant gap exists in the experimental determination of crucial properties like pKa, logP, and solubility. The provided standardized protocols offer a clear path for researchers to obtain this vital data. The systematic characterization of these properties is indispensable for advancing the understanding of this compound and for assessing its potential in drug discovery and development applications.

References

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. 2-溴吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-Bromopyridine | 109-04-6 [chemicalbook.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 2-Bromopyridine CAS#: 109-04-6 [m.chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. chembk.com [chembk.com]

- 8. N-methylpiperazine or N-Methyl Piperazine Manufacturers, with SDS [mubychem.com]

- 9. benchchem.com [benchchem.com]

1-(6-Bromopyridin-2-yl)-4-methylpiperazine CAS number and structure

An In-depth Technical Guide to 1-(6-Bromopyridin-2-yl)-4-methylpiperazine

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identity, structural information, and relevant physicochemical properties.

Chemical Identity and Structure

CAS Number: 153976-27-3[1][2][3][4]

Molecular Formula: C₁₀H₁₄BrN₃[1][4]

Molecular Weight: 256.15 g/mol [1]

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for its handling, formulation, and assessment of its drug-like properties.

| Property | Value | Reference |

| Physical State | Yellow to colorless oil | [1] |

| Purity | ≥95% | [4] |

| Storage Conditions | Inert atmosphere, 2-8°C | [4] |

Synthesis

A general procedure for a similar transformation, the Goldberg reaction, involves the copper-catalyzed coupling of an amine with an aryl halide. For instance, the synthesis of 2-alkyl(aryl)aminopyridines from 2-bromopyridine has been reported using a copper iodide and 1,10-phenanthroline catalyst system.[5]

Logical Workflow for a Potential Synthesis:

References

The Pyridinylpiperazine Scaffold: A Versatile Pharmacophore in Drug Discovery

An In-depth Technical Guide on the Biological Activities of Pyridinylpiperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyridinylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the structural core of a wide array of biologically active compounds. While specific data on the biological activity of 1-(6-Bromopyridin-2-yl)-4-methylpiperazine is not extensively available in public literature, a comprehensive review of structurally related pyridinylpiperazine and bromopyridinylpiperazine derivatives reveals a remarkable diversity of pharmacological effects. This technical guide provides an in-depth overview of the known biological activities, experimental protocols, and mechanistic insights associated with this versatile chemical class, offering valuable information for researchers and professionals engaged in drug discovery and development.

The significance of the pyridinylpiperazine core lies in its unique combination of a basic piperazine ring and an aromatic pyridine ring. This arrangement allows for a multitude of chemical modifications at various positions, leading to compounds with tailored affinities for a diverse range of biological targets. The nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors and donors, facilitating interactions with receptor pockets, while the pyridine ring can engage in various non-covalent interactions, including pi-stacking and hydrogen bonding. The addition of a bromine atom to the pyridine ring, as seen in the titular compound, can further modulate the electronic properties and metabolic stability of the molecule, potentially enhancing its pharmacological profile.

This guide will explore the multifaceted biological landscape of pyridinylpiperazine derivatives, summarizing key findings from preclinical and in some cases, clinical studies. The information is organized by therapeutic area and biological target, providing a systematic examination of the structure-activity relationships that govern the pharmacological properties of these compounds.

Quantitative Biological Data of Pyridinylpiperazine Derivatives

The following table summarizes the quantitative biological activity data for a selection of pyridinylpiperazine derivatives across various biological targets. This data highlights the potency and selectivity that can be achieved through structural modifications of the pyridinylpiperazine scaffold.

| Compound Name/Reference | Target | Assay | Result (IC50, EC50, Ki, etc.) |

| 1-(3-Fluoro-2-pyridinyl)piperazine[1] | α2-Adrenoceptor | [3H]clonidine displacement | Ki = 1.6 nM |

| 1-(3-Fluoro-2-pyridinyl)piperazine[1] | α1-Adrenoceptor | [3H]prazosin displacement | Ki = 100 nM |

| 1-(3-Nitropyridin-2-yl)piperazine derivative (5b)[2][3] | Urease (Jack Bean) | In vitro inhibition assay | IC50 = 2.0 ± 0.73 µM |

| 1-(3-Nitropyridin-2-yl)piperazine derivative (7e)[2][3] | Urease (Jack Bean) | In vitro inhibition assay | IC50 = 2.24 ± 1.63 µM |

| Thiourea (Standard)[2][3] | Urease (Jack Bean) | In vitro inhibition assay | IC50 = 23.2 ± 11.0 µM |

| Buspirone[4] | 5-HT1A Receptor (in vivo) | Hypothermia in rats | EC50 = 17.6 ng/ml |

| 1-(2-Pyrimidinyl)-piperazine (1-PP)[4] | 5-HT1A Receptor (in vivo) | Hypothermia in rats | EC50 = 304 ng/ml |

| Brominated pyridylpiperazine inhibitor (Compound 11)[5] | AcrB efflux pump | Antibiotic boosting (EC90) | Not specified |

| BDM88832 (iodinated derivative)[5] | AcrB efflux pump | Antibiotic boosting | EC90 = 12 µM |

| BDM88855 (quinoline derivative)[5] | AcrB efflux pump | Antibiotic boosting | More potent than BDM88832 |

| Piperazine derivatives (3a-g)[6] | DPP-IV | In vitro inhibition assay | 19%-30% inhibition at 100 µM |

Key Biological Activities and Therapeutic Potential

The pyridinylpiperazine scaffold has been successfully exploited to develop compounds with a wide range of therapeutic applications. The following sections detail the most significant biological activities reported for this class of molecules.

Central Nervous System (CNS) Activity

Pyridinylpiperazine derivatives have shown significant promise as modulators of CNS targets, particularly in the context of anxiety and other neurological disorders.

-

Anxiolytic Properties: A notable metabolite of the anxiolytic drug buspirone is 1-(2-pyrimidinyl)-piperazine (1-PP).[4][7] Studies have shown that 1-PP exhibits anxiolytic activity, although it is less potent than its parent compound, buspirone.[4][7] The mechanism of action is believed to involve the serotonergic system.[7]

-

α2-Adrenoceptor Antagonism: A series of 1-(2-pyridinyl)piperazine derivatives have been identified as potent and selective α2-adrenoceptor antagonists.[1] For instance, 1-(3-fluoro-2-pyridinyl)piperazine demonstrated a high affinity for the α2-adrenoceptor with a Ki value of 1.6 nM, showing significant selectivity over the α1-adrenoceptor.[1] This activity suggests potential applications in the treatment of depression and other CNS disorders where modulation of noradrenergic neurotransmission is beneficial.

Anti-Infective Properties

The versatility of the pyridinylpiperazine scaffold extends to the development of novel anti-infective agents.

-

Urease Inhibition: Derivatives of 1-(3-nitropyridin-2-yl)piperazine have been synthesized and evaluated as inhibitors of urease, an enzyme crucial for the survival of pathogenic bacteria such as Helicobacter pylori.[2][3] Several of these compounds displayed potent urease inhibitory activity, with IC50 values in the low micromolar range, significantly more potent than the standard inhibitor thiourea.[2][3] This suggests their potential as novel agents for the treatment of gastric ulcers and other H. pylori-associated diseases.

-

Inhibition of Multidrug Efflux Pumps: Certain brominated pyridylpiperazine derivatives have been identified as inhibitors of the AcrB multidrug efflux pump in bacteria.[5] By blocking this pump, these compounds can restore the efficacy of antibiotics that are otherwise expelled by the bacteria, offering a promising strategy to combat antibiotic resistance.[5]

-

Antimicrobial and Antifungal Activity: Various piperazine derivatives have been synthesized and screened for their antibacterial and antifungal activities against a range of pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans.[8][9] Many of these compounds have shown significant antimicrobial and antifungal properties.

Other Therapeutic Areas

The pharmacological reach of pyridinylpiperazine derivatives also includes other important therapeutic areas.

-

Antihistaminic Activity: Several classes of piperazine derivatives have been investigated as H1 antagonists.[10] Quantitative structure-activity relationship (QSAR) studies have indicated that the hydrophobicity of the side chain plays a crucial role in their activity.[10]

-

DPP-IV Inhibition: Piperazine derivatives have been explored as potential inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key target in the treatment of type 2 diabetes.[6] In vitro studies have shown that some of these compounds can inhibit DPP-IV activity.[6]

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in this guide.

α2-Adrenoceptor Binding Assay

-

Objective: To determine the binding affinity of test compounds to α2-adrenoceptors.

-

Methodology:

-

Membrane Preparation: Calf cerebral cortex is homogenized and centrifuged to isolate a crude membrane fraction rich in adrenoceptors.

-

Radioligand Binding: The membranes are incubated with a radiolabeled ligand specific for the α2-adrenoceptor, such as [3H]clonidine.

-

Competition Assay: The incubation is performed in the presence of varying concentrations of the test compound.

-

Separation and Counting: The bound and free radioligand are separated by filtration, and the radioactivity retained on the filter is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

-

-

Reference: This protocol is based on the methodology described for the evaluation of 1-(2-pyridinyl)piperazine derivatives.[1]

Urease Inhibition Assay

-

Objective: To measure the inhibitory effect of test compounds on the activity of urease.

-

Methodology:

-

Enzyme and Substrate Preparation: A solution of Jack Bean Urease is prepared in phosphate buffer. The substrate solution consists of urea in the same buffer.

-

Incubation: The enzyme is pre-incubated with various concentrations of the test compound for a specified period at a controlled temperature.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the urea substrate.

-

Ammonia Quantification: The amount of ammonia produced as a result of urea hydrolysis is quantified using the indophenol method, where the absorbance is measured spectrophotometrically.

-

Data Analysis: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the inhibitor to the activity of a control without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined from the dose-response curve.

-

-

Reference: This protocol is adapted from the methods used in the study of 1-(3-nitropyridin-2-yl)piperazine derivatives.[2]

Visualizations

General Synthetic Scheme for Pyridinylpiperazine Derivatives

The following diagram illustrates a common synthetic route for the preparation of 1-arylpiperazine derivatives, which is a foundational step for many of the compounds discussed in this guide.

Caption: A generalized synthetic pathway for 1-(Pyridin-2-yl)piperazine derivatives.

Mechanism of Action: Urease Inhibition

This diagram depicts the proposed mechanism of action for pyridinylpiperazine-based urease inhibitors.

Caption: Proposed mechanism of urease inhibition by pyridinylpiperazine derivatives.

References

- 1. Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetic-pharmacodynamic modeling of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyridylpiperazine-based allosteric inhibitors of RND-type multidrug efflux pumps - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [The pharmacology of 1-(2-pyrimidinyl)piperazine, a metabolite of buspirone] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 10. Synthesis, biological evaluation, and quantitative structure-activity relationship analysis of [beta-(Aroylamino)ethyl]piperazines and -piperidines and [2-[(Arylamino)carbonyl]ethyl]piperazines, -pyrazinopyridoindoles, and -pyrazinoisoquinolines. A new class of potent H1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 1-(6-Bromopyridin-2-yl)-4-methylpiperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-(6-Bromopyridin-2-yl)-4-methylpiperazine is a substituted heteroaromatic compound incorporating both a bromopyridine and a methylpiperazine functional group. Such compounds are of significant interest in medicinal chemistry and drug discovery due to the diverse pharmacological activities associated with these scaffolds. Understanding the solubility of this compound is paramount for its advancement through the drug development pipeline, as solubility profoundly impacts bioavailability, formulation, and ultimately, therapeutic efficacy. This guide serves as a foundational resource for researchers working with this and structurally related molecules.

Predicted Solubility Profile

Precise, experimentally determined quantitative solubility data for this compound is not extensively documented. However, a qualitative assessment can be inferred from the known properties of its core components, pyridine and piperazine.

-

Pyridine: As a polar molecule, pyridine is miscible with water and soluble in a wide range of organic solvents.

-

Piperazine: Piperazine is highly soluble in water and also demonstrates solubility in alcohols such as ethanol and methanol.[1]

Based on these characteristics, it is anticipated that this compound will exhibit some degree of solubility in polar solvents. The presence of the larger, more nonpolar bromopyridine moiety may reduce aqueous solubility compared to piperazine alone, while enhancing solubility in less polar organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Likely Soluble | The nitrogen atoms in the pyridine and piperazine rings can form hydrogen bonds with protic solvents. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Likely Soluble | The polarity of the compound suggests favorable interactions with polar aprotic solvents. |

| Nonpolar | Hexane, Toluene | Likely Sparingly Soluble to Insoluble | The overall polarity of the molecule, due to the nitrogen heterocycles, is expected to limit its solubility in nonpolar solvents, following the "like dissolves like" principle. |

Note: This table is based on theoretical predictions and should be confirmed by experimental data.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, DMSO, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered sample and the standard solutions using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.

-

-

Calculation of Solubility:

-

Determine the concentration of this compound in the filtered sample using the calibration curve.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualizing Key Concepts and Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for solubility determination.

The Principle of "Like Dissolves Like"

The solubility of a compound is governed by the principle of "like dissolves like," which is depicted in the logical diagram below.

References

An In-depth Technical Guide on 1-(6-Bromopyridin-2-yl)-4-methylpiperazine: Synthesis, Spectroscopic Analysis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and analytical characterization of 1-(6-Bromopyridin-2-yl)-4-methylpiperazine. Due to the limited availability of direct experimental data in peer-reviewed literature, this document presents a well-established synthetic protocol and predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on established principles and analysis of analogous structures.

Synthesis

A reliable method for the synthesis of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is widely used for the formation of carbon-nitrogen bonds and is suitable for the coupling of aryl halides with amines.[1][2] The proposed synthesis involves the reaction of 2,6-dibromopyridine with 1-methylpiperazine.

Materials:

-

2,6-Dibromopyridine

-

1-Methylpiperazine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Argon or Nitrogen gas (inert atmosphere)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere of argon, add 2,6-dibromopyridine (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.08 eq).

-

Add anhydrous toluene to the flask, followed by 1-methylpiperazine (1.1 eq) and sodium tert-butoxide (1.4 eq).

-

The reaction mixture is then heated to 100 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and quenched with water.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, this compound.

Logical Workflow for Synthesis and Analysis

Caption: Synthetic and analytical workflow for this compound.

Predicted Spectroscopic Data

The following NMR and mass spectrometry data are predicted based on the chemical structure of this compound and spectroscopic data of analogous compounds.

The predicted ¹H NMR spectrum in CDCl₃ would exhibit signals corresponding to the protons of the bromopyridine ring and the methylpiperazine moiety.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.40 | t | 1H | H-4 (Pyridine) |

| ~ 6.85 | d | 1H | H-3 (Pyridine) |

| ~ 6.60 | d | 1H | H-5 (Pyridine) |

| ~ 3.50 | t | 4H | Piperazine-H (adjacent to N-Py) |

| ~ 2.50 | t | 4H | Piperazine-H (adjacent to N-CH₃) |

| ~ 2.35 | s | 3H | -CH₃ |

Disclaimer: These are predicted chemical shifts and may vary from experimental values.

The predicted ¹³C NMR spectrum in CDCl₃ would show signals for all ten carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 | C-2 (Pyridine, C-N) |

| ~ 142 | C-6 (Pyridine, C-Br) |

| ~ 139 | C-4 (Pyridine) |

| ~ 115 | C-5 (Pyridine) |

| ~ 108 | C-3 (Pyridine) |

| ~ 55 | Piperazine-C (adjacent to N-CH₃) |

| ~ 46 | Piperazine-C (adjacent to N-Py) |

| ~ 46 | -CH₃ |

Disclaimer: These are predicted chemical shifts and may vary from experimental values.

The mass spectrum is expected to show a characteristic molecular ion peak with an isotopic pattern typical for a compound containing one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

| m/z | Ion | Notes |

| 255/257 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine. |

| 240/242 | [M - CH₃]⁺ | Loss of a methyl group. |

| 198/200 | [M - C₄H₉N]⁺ | Fragmentation of the piperazine ring. |

| 157 | [C₅H₃BrN]⁺ | Bromopyridine fragment. |

| 99 | [C₅H₁₁N₂]⁺ | Methylpiperazine fragment. |

Disclaimer: This is a predicted fragmentation pattern and the relative intensities of the peaks may vary.

Experimental Protocols for Analysis

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 10-20 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 s

-

Spectral Width: 0-10 ppm

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more

-

Relaxation Delay: 2 s

-

Spectral Width: 0-180 ppm

Instrumentation: A mass spectrometer with either Electron Ionization (EI) or Electrospray Ionization (ESI) source.

Sample Preparation:

-

For EI-MS: Dissolve a small amount of the sample in a volatile solvent like dichloromethane or methanol.

-

For ESI-MS: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile, with or without the addition of a small amount of formic acid.

Data Acquisition:

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-400 amu).

-

Observe the molecular ion peak and its isotopic pattern to confirm the presence of bromine.

-

Analyze the fragmentation pattern to further support the structure of the compound.

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers and scientists can utilize this information for the preparation and analysis of this compound in various drug discovery and development applications.

References

Uncharted Territory: The Therapeutic Potential of 1-(6-Bromopyridin-2-yl)-4-methylpiperazine Awaits Exploration

Despite its presence in chemical libraries and its utility as a synthetic building block, a thorough review of scientific literature and patent databases reveals a significant gap in the understanding of the specific therapeutic targets and biological activity of 1-(6-Bromopyridin-2-yl)-4-methylpiperazine. This compound, while structurally related to molecules with known pharmacological profiles, remains largely uncharacterized in the public domain, precluding a detailed analysis of its potential therapeutic applications at this time.

Currently, this compound is predominantly recognized as a versatile chemical intermediate. Its structure, featuring a brominated pyridine ring coupled to a methylpiperazine moiety, makes it a valuable precursor for the synthesis of more complex molecules. The bromine atom serves as a key functional group for various cross-coupling reactions, enabling the introduction of diverse substituents and the generation of large chemical libraries for high-throughput screening.

While direct biological data for this compound is absent, the broader class of pyridine and piperazine-containing compounds has been extensively investigated, revealing a wide range of biological activities. For instance, derivatives of structurally similar compounds have shown affinity for various central nervous system receptors.

Exploration of Related Compounds:

To provide a speculative framework for potential research directions, we can examine the therapeutic targets of structurally analogous compounds. It is crucial to emphasize that these are not the targets of this compound itself, but rather represent possibilities that would require experimental validation.

-

Dopamine and Serotonin Receptors: A number of 1,4-disubstituted piperazine derivatives containing a pyridine or a bioisosteric equivalent have been synthesized and evaluated for their activity at dopamine (D2, D3) and serotonin (5-HT1A) receptors. Some of these compounds have demonstrated agonist or antagonist activity, suggesting potential applications in the treatment of neuropsychiatric disorders such as Parkinson's disease, schizophrenia, and depression.

-

Kinase Inhibition: The pyridine and piperazine scaffolds are also prevalent in the design of kinase inhibitors. Various kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in cancer and inflammatory diseases. For example, compounds with similar core structures have been investigated as inhibitors of IkappaB kinase (IKK) and Transforming Growth Factor-beta (TGF-β) type 1 receptor kinase (ALK5).

Future Directions and Methodologies:

To elucidate the therapeutic potential of this compound, a systematic investigation is warranted. The following experimental workflow outlines a potential path forward for researchers.

A crucial first step would involve broad-spectrum screening against a panel of common therapeutic targets, including G-protein coupled receptors (GPCRs), kinases, and ion channels.

Hypothetical Signaling Pathway Interaction:

Should initial screenings reveal activity against a specific target, for instance, a hypothetical Receptor Tyrosine Kinase (RTK), further studies would be necessary to delineate its impact on downstream signaling pathways.

An In-Depth Technical Guide to 1-(6-Bromopyridin-2-yl)-4-methylpiperazine: A Versatile Research Chemical

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the research chemical 1-(6-Bromopyridin-2-yl)-4-methylpiperazine. While specific detailed experimental data and biological applications for this exact molecule are not extensively published, this guide consolidates available information on its physicochemical properties and presents a plausible synthetic route based on established methodologies for related compounds. Furthermore, potential areas of research and application are discussed by analogy to structurally similar molecules with known biological activities. This document aims to serve as a foundational resource for researchers interested in utilizing this compound as a building block in medicinal chemistry and drug discovery programs.

Introduction

This compound is a heterocyclic compound incorporating a bromopyridine moiety and a methylpiperazine group. Such scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active molecules. The pyridine ring serves as a versatile scaffold that can be further functionalized, while the piperazine group is a common pharmacophore in centrally acting agents, conferring favorable pharmacokinetic properties and interacting with various biological targets. The presence of a bromine atom on the pyridine ring provides a reactive handle for a variety of cross-coupling reactions, making this compound a valuable intermediate for the synthesis of more complex molecules.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, based on data from chemical suppliers.

| Property | Value | Source |

| CAS Number | 153976-27-3 | Chemical Suppliers |

| Molecular Formula | C₁₀H₁₄BrN₃ | Calculated |

| Molecular Weight | 256.14 g/mol | Chemical Suppliers |

| Appearance | Yellow to colorless oil | Chemical Suppliers |

| Purity | Typically ≥95% | Chemical Suppliers |

| Storage | Inert atmosphere, 2-8°C | Chemical Suppliers |

Synthesis

Proposed Synthetic Protocol: Nucleophilic Aromatic Substitution

This protocol describes a hypothetical synthesis of this compound from 2,6-dibromopyridine and N-methylpiperazine.

Materials:

-

2,6-Dibromopyridine

-

N-Methylpiperazine

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene, anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2,6-dibromopyridine (1.0 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq).

-

Add anhydrous toluene to the flask.

-

To this mixture, add N-methylpiperazine (1.1 eq) followed by sodium tert-butoxide (1.4 eq).

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.

Expected Outcome:

This reaction is expected to yield the monosubstituted product in good yield, as the second bromine atom is deactivated towards further substitution after the first amination.

Potential Research Applications

Given the structural motifs present in this compound, it holds potential as a key intermediate in the development of novel therapeutic agents, particularly those targeting the central nervous system (CNS).

As a Scaffold in Medicinal Chemistry

The bromopyridine moiety can be further elaborated using a variety of cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to introduce diverse aryl, heteroaryl, or alkynyl groups. This allows for the systematic exploration of the structure-activity relationship (SAR) of its derivatives.

Potential Biological Targets

Piperazine derivatives are known to interact with a range of CNS receptors and transporters. Based on structural similarities to known drugs, derivatives of this compound could potentially exhibit activity at:

-

Dopamine Receptors (e.g., D₂, D₃): Many antipsychotics and agents for Parkinson's disease contain a piperazine moiety.

-

Serotonin Receptors (e.g., 5-HT₁A, 5-HT₂A): Anxiolytics, antidepressants, and atypical antipsychotics often feature piperazine-based structures that modulate serotonergic signaling.

-

Monoamine Transporters (DAT, SERT, NET): The piperazine scaffold is also found in reuptake inhibitors for dopamine, serotonin, and norepinephrine.

Illustrative Signaling Pathway

The diagram below illustrates a generalized G-protein coupled receptor (GPCR) signaling pathway, which is a common mechanism of action for many drugs containing the piperazine moiety that target dopamine and serotonin receptors.

Conclusion

This compound represents a valuable and versatile building block for medicinal chemistry and drug discovery. Although detailed biological data for this specific compound are scarce in the public domain, its constituent chemical moieties suggest a high potential for the development of novel CNS-active agents. The proposed synthetic route provides a practical approach for its preparation, enabling further investigation into its chemical and biological properties. Researchers are encouraged to explore the derivatization of this compound to uncover new therapeutic leads.

Disclaimer

This document is intended for informational purposes for qualified researchers and scientists. This compound is a research chemical and should be handled with appropriate safety precautions in a laboratory setting. The proposed synthetic protocol is hypothetical and should be adapted and optimized based on standard laboratory practices. The potential biological activities discussed are based on structural analogies and require experimental validation.

An In-Depth Technical Guide on 1-(6-Bromopyridin-2-yl)-4-methylpiperazine: A Key Intermediate in Synthetic Chemistry

Introduction

1-(6-Bromopyridin-2-yl)-4-methylpiperazine, identified by its CAS number 153976-27-3, is a heterocyclic organic compound. While a detailed historical record of its specific discovery and development is not extensively documented in publicly available scientific literature, its chemical structure suggests its primary role as a versatile intermediate or building block in the synthesis of more complex molecules, particularly within the realm of medicinal chemistry and drug discovery. The presence of a brominated pyridine ring and a methylpiperazine moiety provides two reactive sites that can be strategically functionalized to generate a diverse array of chemical entities.

This technical guide will provide an overview of the compound's core characteristics, a plausible synthetic pathway based on established chemical principles, and a generalized experimental workflow. Due to the absence of specific published data on this compound's biological activity, this document will focus on its synthetic utility.

Core Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below. This information is typically available from commercial suppliers.

| Property | Value |

| CAS Number | 153976-27-3 |

| Molecular Formula | C₁₀H₁₄BrN₃ |

| Molecular Weight | 256.14 g/mol |

| Appearance | Typically a yellow to colorless oil or solid |

| Purity | Commonly available at ≥95% |

Plausible Synthetic Pathway

The synthesis of this compound can be logically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method in organic chemistry involves the reaction of a haloaromatic compound with a nucleophile. In this case, 2,6-dibromopyridine serves as the electrophilic partner and 1-methylpiperazine as the nucleophile.

The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the nitrogen atom, particularly at the C2 and C6 positions. The bromine atom at one of these positions acts as a good leaving group.

Reaction Scheme:

Methodological & Application

Application Notes and Protocols for 1-(6-Bromopyridin-2-yl)-4-methylpiperazine in Cell Culture

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Disclaimer: As of the current date, specific biological activity and detailed cell-based application data for 1-(6-Bromopyridin-2-yl)-4-methylpiperazine are not extensively documented in publicly available scientific literature. The following application notes and protocols are provided as a hypothetical but representative example of how a novel compound with this chemical scaffold might be investigated for its cytotoxic effects on cancer cell lines. The methodologies are based on standard cell biology techniques.

This compound is a synthetic organic compound featuring a bromopyridine ring linked to a methylpiperazine moiety. Both pyridine and piperazine structures are common pharmacophores found in a wide range of biologically active molecules, including many with demonstrated anticancer properties.[1][2] Compounds with these scaffolds have been shown to induce apoptosis and interfere with critical cancer signaling pathways.[3][4] Therefore, a logical first step in characterizing this compound is to assess its cytotoxic and anti-proliferative potential in various cancer cell lines.

This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

Hypothetical Data Summary

The following table represents hypothetical IC50 (half-maximal inhibitory concentration) values for this compound against a panel of human cancer cell lines after a 48-hour exposure. This data is for illustrative purposes only.

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 12.5 |

| A549 | Lung Carcinoma | 28.3 |

| HCT116 | Colon Carcinoma | 8.9 |

| K562 | Chronic Myelogenous Leukemia | 15.2 |

| U87 MG | Glioblastoma | 21.7 |

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details the measurement of cell viability by assessing the metabolic activity of cells, which is a common method to determine the cytotoxic potential of a compound.[6] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[5]

Materials:

-

This compound

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

Dimethyl sulfoxide (DMSO), sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[5]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[7]

-

96-well flat-bottom sterile cell culture plates

-

Multichannel pipette

-

Microplate reader (capable of measuring absorbance at 570 nm)

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: a. Culture the selected cancer cell lines in T-75 flasks until they reach approximately 80% confluency. b. Aspirate the culture medium, wash the cells with PBS, and detach them using Trypsin-EDTA. c. Neutralize the trypsin with complete medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer). e. Dilute the cells to a final concentration of 5 x 10^4 cells/mL. f. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate. g. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the stock solution in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%. c. Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-cell control" (medium only, for background absorbance). d. After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (and controls) to the respective wells. e. Return the plate to the incubator for 48 hours.

-

MTT Assay: a. After the 48-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[6] b. Incubate the plate for another 4 hours at 37°C. During this time, visible purple formazan crystals will form in viable cells. c. After the 4-hour incubation, add 100 µL of the solubilization solution to each well.[7] d. Gently mix the contents of the wells using a multichannel pipette to ensure complete solubilization of the formazan crystals. e. Leave the plate at room temperature in the dark for at least 2 hours (or overnight in the incubator) to allow for complete dissolution.

-

Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Subtract the average absorbance of the "no-cell control" wells from all other readings. c. Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100 d. Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Visualizations

Experimental Workflow

References

- 1. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

Application Notes and Protocols: 1-(6-Bromopyridin-2-yl)-4-methylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(6-Bromopyridin-2-yl)-4-methylpiperazine is a synthetic compound featuring a bromopyridine moiety linked to a methylpiperazine group. This structural motif is common in centrally active compounds, suggesting potential interactions with various neurotransmitter systems. Based on the pharmacology of structurally related molecules, this compound is hypothesized to be a modulator of serotonergic and dopaminergic receptors, making it a candidate for investigation in neuropsychiatric disorders such as anxiety, depression, and psychosis.

These application notes provide a comprehensive overview of representative in vitro and in vivo assays to characterize the pharmacological profile of this compound. The protocols and data presented herein are illustrative and intended to serve as a guide for researchers.

Hypothesized Mechanism of Action

Based on the pharmacology of related pyridinylpiperazine compounds, it is postulated that this compound may act as an antagonist or partial agonist at dopamine D2 and serotonin 5-HT2A receptors. This dual receptor occupancy is a well-established mechanism for atypical antipsychotic drugs. The proposed signaling pathway involves the modulation of downstream G-protein coupled signaling cascades, leading to a normalization of dopaminergic and serotonergic neurotransmission.

Application Notes and Protocols for the Experimental Study of 1-(6-Bromopyridin-2-yl)-4-methylpiperazine

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-(6-Bromopyridin-2-yl)-4-methylpiperazine is an arylpiperazine derivative. This class of compounds is known to interact with a variety of biological targets, particularly G-protein coupled receptors (GPCRs) such as serotonin and dopamine receptors, and has shown potential in the development of treatments for central nervous system disorders and oncology.[1][2][3][4] These application notes provide a comprehensive experimental framework for the initial characterization and evaluation of this compound, from synthesis and purification to in vitro and in vivo pharmacological profiling.

Section 1: Synthesis and Characterization

A reliable synthetic route and thorough characterization are fundamental to ensuring the quality and reproducibility of subsequent biological studies.

Protocol 1.1: Synthesis of this compound

This protocol is a general method for the nucleophilic aromatic substitution reaction to synthesize the target compound.

Materials:

-

2,6-Dibromopyridine

-

1-Methylpiperazine

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Dioxane

-

Ethyl acetate

-

Hexanes

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2,6-dibromopyridine (1.0 eq) in dioxane, add 1-methylpiperazine (1.2 eq) and DBU (1.5 eq).

-

Reflux the reaction mixture for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and evaporate the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure using ¹H and ¹³C NMR.

-

Mass Spectrometry (MS): Determine the molecular weight to confirm the identity of the compound.

-

High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compound, which should be >95% for use in biological assays.

Section 2: In Vitro Pharmacological Profiling

The initial in vitro screening aims to identify the primary biological targets and elucidate the mechanism of action of the compound. Based on the arylpiperazine scaffold, initial screening should focus on serotonin (5-HT) and dopamine (D) receptors.[3][4]

Protocol 2.1: Radioligand Binding Assays

This protocol determines the affinity of the test compound for a panel of receptors.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., human 5-HT₂A, D₂)

-

Radioligand specific for the receptor (e.g., [³H]ketanserin for 5-HT₂A, [³H]spiperone for D₂)[4]

-

Test compound (this compound) at various concentrations

-

Non-specific binding competitor (e.g., unlabeled ketanserin or haloperidol)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation cocktail and scintillation counter

Procedure:

-

In a 96-well plate, add assay buffer, cell membranes, and either the test compound, buffer (for total binding), or non-specific competitor (for non-specific binding).

-

Initiate the binding reaction by adding the radioligand.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the Ki value for the test compound.

Data Presentation:

Table 1: Receptor Binding Affinity (Ki) of this compound

| Receptor Target | Radioligand | Ki (nM) |

| 5-HT₂A | [³H]ketanserin | Value |

| 5-HT₂C | [³H]mesulergine | Value |

| D₂ | [³H]spiperone | Value |

| D₃ | [³H]spiperone | Value |

| α₁-adrenergic | [³H]prazosin | Value |

Note: Value indicates where experimentally determined data would be placed.

Protocol 2.2: Functional Assays (e.g., Calcium Flux Assay for Gq-coupled receptors)

This protocol assesses the functional activity of the compound as an agonist, antagonist, or inverse agonist.

Materials:

-

Cells stably expressing the receptor of interest (e.g., HEK293 cells expressing 5-HT₂A)

-

Fluo-4 AM calcium indicator dye

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Agonist (e.g., serotonin)

-

Test compound

-

Fluorescence plate reader

Procedure:

-

Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Load the cells with Fluo-4 AM dye according to the manufacturer's instructions.

-

To determine agonist activity, add increasing concentrations of the test compound and measure the change in fluorescence.

-

To determine antagonist activity, pre-incubate the cells with increasing concentrations of the test compound before adding a known concentration of the agonist (e.g., EC₅₀ of serotonin) and measure the inhibition of the agonist-induced fluorescence change.

-

Calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Data Presentation:

Table 2: Functional Activity of this compound

| Receptor Target | Assay Type | Functional Response | Potency (EC₅₀/IC₅₀, nM) | Efficacy (% of control agonist) |

| 5-HT₂A | Calcium Flux | Antagonist | Value | N/A |

| D₂ | cAMP Assay | Agonist | Value | Value |

Note: Value indicates where experimentally determined data would be placed.

Section 3: In Vitro Cytotoxicity Assessment

It is crucial to assess the potential for off-target cytotoxicity.

Protocol 3.1: Cell Viability Assay (e.g., CCK-8 or MTT)

This protocol measures the effect of the compound on the viability of both cancerous and non-cancerous cell lines.

Materials:

-

Human cancer cell lines (e.g., PC-3, LNCaP for prostate cancer)

-

Normal human cell line (e.g., RWPE-1)[5]

-

Cell culture medium and supplements

-

Test compound

-

CCK-8 or MTT reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of concentrations of the test compound for 48-72 hours.

-

Add the CCK-8 or MTT reagent and incubate according to the manufacturer's protocol.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.

Data Presentation:

Table 3: Cytotoxic Activity (IC₅₀) of this compound

| Cell Line | Cell Type | IC₅₀ (µM) |

| PC-3 | Prostate Cancer | Value |

| LNCaP | Prostate Cancer | Value |

| RWPE-1 | Normal Prostate Epithelium | Value |

Note: Value indicates where experimentally determined data would be placed.

Section 4: In Vivo Pharmacological Studies

Based on the in vitro profile, appropriate in vivo models can be selected to assess the compound's efficacy and safety. For a compound showing potent 5-HT₂A antagonism, models of psychosis or neuropathic pain could be relevant.[1][4]

Protocol 4.1: Mouse Hot Plate Test for Analgesia

This is a classic test to evaluate the central analgesic activity of a compound.[1]

Materials:

-

Male ICR mice (20-25 g)

-

Hot plate apparatus (set to 55 ± 0.5 °C)

-

Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

-

Positive control (e.g., morphine)

-

Vehicle control

Procedure:

-

Acclimate the mice to the testing room for at least 1 hour.

-

Administer the test compound, positive control, or vehicle via the desired route (e.g., intraperitoneal or oral).

-

At various time points post-administration (e.g., 30, 60, 90 minutes), place each mouse on the hot plate.

-

Record the latency to a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30 seconds) should be used to prevent tissue damage.

-

Calculate the percent maximum possible effect (%MPE).

Data Presentation:

Table 4: Analgesic Effect in the Mouse Hot Plate Test

| Treatment Group | Dose (mg/kg) | Latency (seconds) at 60 min | % MPE |

| Vehicle | - | Value | Value |

| Compound | 10 | Value | Value |

| Compound | 30 | Value | Value |

| Morphine | 10 | Value | Value |

Note: Value indicates where experimentally determined data would be placed.

Visualizations

Caption: Experimental workflow for the characterization of a novel compound.

Caption: Hypothetical antagonistic action on the 5-HT2A signaling pathway.

References

- 1. Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Chemical Probe 1-(6-Bromopyridin-2-yl)-4-methylpiperazine: Current Status and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(6-Bromopyridin-2-yl)-4-methylpiperazine is a heterocyclic compound featuring a bromopyridine moiety linked to a methylpiperazine group. While structurally related compounds have been explored in various drug discovery programs, a comprehensive review of the scientific literature and chemical databases indicates that This compound is primarily documented as a chemical building block for synthesis and has not been characterized as a chemical probe with a defined biological target or mechanism of action.

Extensive searches of scientific literature and patent databases did not yield any published studies detailing the use of this compound in biological assays, target identification, or as a probe to elucidate signaling pathways. The predominant sources of information for this compound are chemical supplier catalogs, where it is listed as a reagent for organic synthesis.

This document aims to provide a transparent overview of the current knowledge gap and outlines a potential workflow for researchers interested in exploring the biological activities of this compound and potentially developing it into a useful chemical probe.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided below. This information is typically available from chemical suppliers.

| Property | Value | Source |

| CAS Number | 153976-27-3 | Chemical Supplier Catalogs |

| Molecular Formula | C₁₀H₁₄BrN₃ | Chemical Supplier Catalogs |

| Molecular Weight | 256.14 g/mol | Chemical Supplier Catalogs |

| Appearance | Off-White to Light Yellow Solid | Chemical Supplier Catalogs |

| Purity | Typically >95% | Chemical Supplier Catalogs |

Hypothetical Workflow for Characterization as a Chemical Probe

For researchers intrigued by the structure of this compound and its potential as a starting point for probe development, a systematic approach is necessary. The following diagram illustrates a logical workflow to identify its biological targets and characterize its activity.

Caption: A workflow for characterizing a novel compound as a chemical probe.

Proposed Experimental Protocols

Should a researcher decide to investigate this compound, here are some initial, generic protocols that could be adapted.

Cell Viability Assay (MTS or equivalent)

Objective: To assess the general cytotoxicity of the compound across different cell lines.

Materials:

-

This compound (dissolved in DMSO to create a 10 mM stock solution)

-

Selected cancer and non-cancerous cell lines (e.g., HeLa, HEK293, A549)

-

96-well cell culture plates

-

Complete cell culture medium

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader capable of measuring absorbance at 490 nm

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the compound in complete medium, starting from 100 µM down to low nanomolar concentrations. Include a DMSO vehicle control.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions.

-

Incubate for 48-72 hours.

-

Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm.

-

Calculate cell viability as a percentage relative to the DMSO control and plot a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Kinase Selectivity Profiling (Commercial Service)

Objective: To identify potential kinase targets of the compound.

Procedure:

-

Prepare a high-concentration stock solution of this compound (e.g., 10 mM in DMSO).

-

Submit the compound to a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega).

-

Request a broad panel screen (e.g., >400 kinases) at a fixed concentration (e.g., 1 µM or 10 µM).

-

The service will perform radiometric or fluorescence-based assays to measure the percent inhibition of each kinase relative to a control.

-

Analyze the results to identify kinases that are significantly inhibited by the compound.

Data Presentation

As no quantitative biological data is currently available for this compound, the following tables are presented as templates for how such data should be structured once generated.

Table 1: Hypothetical Kinase Profiling Results (% Inhibition at 1 µM)

| Kinase Family | Kinase Target | % Inhibition |

| TK | EGFR | Data to be generated |

| CMGC | CDK2 | Data to be generated |

| AGC | AKT1 | Data to be generated |

| CAMK | CAMK2A | Data to be generated |

| ... | ... | ... |

Table 2: Hypothetical Cellular Activity

| Cell Line | Assay Type | Endpoint | IC₅₀ / EC₅₀ (µM) |

| A549 | Cell Viability | Growth Inhibition | Data to be generated |

| HCT116 | Apoptosis | Caspase-3/7 Activity | Data to be generated |

| HEK293 | Reporter Gene | Luciferase Activity | Data to be generated |

Conclusion